Synthetic Step‑Count: Longiborneol Total Synthesis in 9 Steps (33 % Overall Yield) vs. the Previous 16‑Step Route
The 2022 Nature Chemistry synthesis of longiborneol achieved the target in 9 linear steps and 33% overall yield from (S)‑carvone, halving the step‑count of the prior state‑of‑the‑art (16 steps from commercial precursors by Ihara and co‑workers) [1]. This 7‑step reduction directly lowers time and material costs for laboratories that require multi‑gram quantities of longiborneol as a chiral building block or as a substrate for late‑stage diversification.
| Evidence Dimension | Synthetic efficiency (linear steps, overall yield) |
|---|---|
| Target Compound Data | 9 steps, 33% overall yield from (S)‑carvone (gram‑scale demonstrated) |
| Comparator Or Baseline | Ihara synthesis (prior shortest route): 16 steps from commercial precursors; yield not explicitly stated but acknowledged as longer and less efficient |
| Quantified Difference | 7 fewer steps (44% reduction in step‑count) |
| Conditions | Total synthesis in an academic laboratory; C–H functionalization strategy enabled gram‑scale production of longiborneol. |
Why This Matters
Procurement of synthetic longiborneol becomes economically viable when a 9‑step, 33%‑yield route replaces a 16‑step sequence, directly reducing cost per gram for academic and industrial users requiring this scaffold for methodology development.
- [1] Hong AY, et al. Total synthesis of nine longiborneol sesquiterpenoids using a functionalized camphor strategy. Nat Chem. 2022;14(4):450‑456. doi:10.1038/s41557‑021‑00870‑4 View Source
